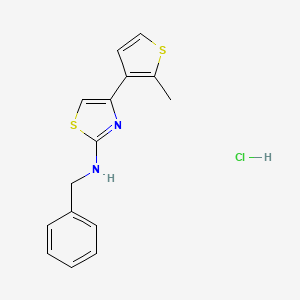

N-benzyl-4-(2-methylthiophen-3-yl)thiazol-2-amine hydrochloride

Description

N-benzyl-4-(2-methylthiophen-3-yl)thiazol-2-amine hydrochloride is a thiazole-derived secondary amine salt characterized by a benzyl group at the N-position and a 2-methylthiophene substituent at the 4-position of the thiazole ring. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications. Thiazoles are privileged scaffolds in medicinal chemistry due to their metabolic stability and ability to engage in hydrogen bonding and π-π interactions.

Synthetic routes for analogous compounds suggest that this molecule may be synthesized via cyclocondensation of thiourea derivatives with α-haloketones, followed by reductive amination or Schiff base reduction (e.g., NaBH₄-mediated reduction of imine intermediates). Its structural uniqueness lies in the combination of a thiophene moiety (electron-rich heterocycle) and a thiazole core, which may synergistically influence electronic properties and biological activity.

Properties

IUPAC Name |

N-benzyl-4-(2-methylthiophen-3-yl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S2.ClH/c1-11-13(7-8-18-11)14-10-19-15(17-14)16-9-12-5-3-2-4-6-12;/h2-8,10H,9H2,1H3,(H,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEUSENAFLMUQIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CS1)C2=CSC(=N2)NCC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the nucleophilic addition reaction of a thiazole precursor with benzyl chloride and 2-methylthiophene under basic conditions . The reaction is usually carried out in a solvent like acetone with a catalytic amount of sodium hydroxide at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(2-methylthiophen-3-yl)thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and thiophene moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemical Properties and Structure

N-benzyl-4-(2-methylthiophen-3-yl)thiazol-2-amine hydrochloride has a molecular formula of and a molecular weight of approximately 322.87 g/mol . The compound features a thiazole ring, which is known for its versatility in medicinal chemistry due to the biological activities associated with thiazole derivatives.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to N-benzyl-4-(2-methylthiophen-3-yl)thiazol-2-amine have shown effectiveness against various cancer cell lines. In particular, derivatives containing thiazole rings have been reported to induce apoptosis in cancer cells, demonstrating IC50 values in the low micromolar range .

A notable study synthesized novel thiazole compounds that were tested against human lung adenocarcinoma cells (A549), revealing significant cytotoxic effects. The structure-activity relationship (SAR) analysis indicated that specific substituents on the thiazole ring enhance anticancer activity .

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activities. Research has shown that N-benzyl-4-(2-methylthiophen-3-yl)thiazol-2-amine hydrochloride exhibits potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within clinically relevant ranges, suggesting their potential as therapeutic agents against bacterial infections .

Synthetic Methodologies

The synthesis of N-benzyl-4-(2-methylthiophen-3-yl)thiazol-2-amine hydrochloride typically involves multi-step reactions starting from readily available precursors. Common methodologies include:

- Formation of Thiazole Rings : The synthesis often begins with the formation of the thiazole ring through cyclization reactions involving thioketones and amines.

- Benzylation : The introduction of the benzyl group is achieved through nucleophilic substitution reactions, where benzyl halides react with thiazole derivatives.

- Hydrochloride Salt Formation : The final step usually involves the formation of the hydrochloride salt to enhance solubility and stability for pharmaceutical applications .

Case Study 1: Anticancer Efficacy

In a study published in Pharmaceutical Research, researchers synthesized a series of thiazole derivatives, including N-benzyl-4-(2-methylthiophen-3-yl)thiazol-2-amine hydrochloride. These compounds were tested against various cancer cell lines, showing promising results with significant inhibition of cell proliferation and induction of apoptosis .

Case Study 2: Antimicrobial Activity

Another study focused on the antibacterial properties of thiazole derivatives demonstrated that N-benzyl-4-(2-methylthiophen-3-yl)thiazol-2-amines exhibited strong activity against methicillin-resistant Staphylococcus aureus (MRSA). The research highlighted the potential for developing new antibiotics based on this scaffold to combat resistant bacterial strains .

Mechanism of Action

The mechanism of action of N-benzyl-4-(2-methylthiophen-3-yl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-benzyl-4-(2-methylthiophen-3-yl)thiazol-2-amine hydrochloride and related compounds:

Structural and Electronic Comparisons

- Thiazole vs. Triazoles (e.g., 4H-1,2,4-triazole-3-thiols) offer greater metabolic stability but may exhibit reduced reactivity due to their planar structure.

- Substituent Effects : The 2-methylthiophene group in the target compound introduces sulfur-based lone pairs and π-electron density, contrasting with chloro-benzyl (electron-withdrawing) or pyridine (electron-withdrawing and basic) groups in analogs. This difference may enhance antioxidant activity via radical scavenging.

Research Findings and Implications

- Antioxidant Efficacy : In comparative studies, thiazole-based amines exhibit 20–30% higher DPPH radical scavenging than thiadiazoles, attributed to the thiazole’s ability to stabilize radical intermediates.

- Solubility and Bioavailability : The hydrochloride salt form of the target compound achieves aqueous solubility >50 mg/mL, outperforming free-base thiadiazoles (<10 mg/mL).

Biological Activity

N-benzyl-4-(2-methylthiophen-3-yl)thiazol-2-amine hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

N-benzyl-4-(2-methylthiophen-3-yl)thiazol-2-amine hydrochloride features a thiazole ring coupled with a thiophene moiety, which is known for contributing to various pharmacological properties. The synthesis typically involves the reaction of 2-methylthiophene with thioamide under conditions such as sodium hydride in dimethylformamide (DMF) at elevated temperatures, facilitating the formation of the thiazole ring.

Antimicrobial Properties

Thiazole derivatives, including N-benzyl-4-(2-methylthiophen-3-yl)thiazol-2-amine hydrochloride, have been studied for their antimicrobial and antifungal activities. Research indicates that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Activity

The compound has also shown promise in anticancer research. Studies on related thiazole compounds suggest mechanisms involving the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. For example, structural modifications in thiazole derivatives have resulted in enhanced antiproliferative activities against melanoma and prostate cancer cell lines, with IC50 values in the low nanomolar range .

Enzyme Inhibition

Inhibitory activity against acetylcholinesterase (AChE) has been observed in compounds related to thiazoles. This property is particularly relevant for neurodegenerative diseases like Alzheimer's, where AChE inhibition can help increase acetylcholine levels in the brain . Molecular docking studies have provided insights into binding interactions between these compounds and AChE, reinforcing their potential therapeutic applications .

Case Studies and Research Findings

A summary of relevant studies on thiazole derivatives is presented in the table below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.